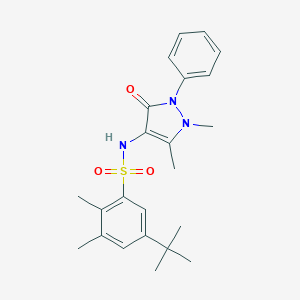

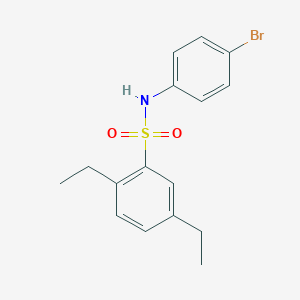

![molecular formula C16H25NO3S B281189 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine, also known as TDM-1, is a drug used in cancer treatment. It is a targeted therapy drug that combines a monoclonal antibody with a chemotherapy drug.

Mecanismo De Acción

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine works by specifically targeting HER2-positive cancer cells and delivering the chemotherapy drug directly to the cancer cells. Trastuzumab binds to the HER2 receptor on the cancer cell surface, which triggers internalization of the drug into the cell. Once inside the cell, emtansine inhibits microtubule formation, which disrupts cell division and leads to cell death.

Biochemical and Physiological Effects

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been shown to have fewer side effects than traditional chemotherapy drugs, as it specifically targets cancer cells and minimizes damage to healthy cells. However, 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine can still cause some side effects, such as nausea, fatigue, and liver toxicity. 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has also been shown to have a longer half-life than traditional chemotherapy drugs, which allows for less frequent dosing and improved patient convenience.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has several advantages for lab experiments, including its specificity for HER2-positive cancer cells, its ability to deliver chemotherapy drugs directly to the cancer cells, and its longer half-life. However, 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine is a complex drug that requires careful handling and storage, and its high cost may limit its use in some lab experiments.

Direcciones Futuras

There are several potential future directions for 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine research, including the development of new linkers to improve drug delivery, the investigation of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine in combination with other drugs for the treatment of other types of cancer, and the exploration of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine as a potential treatment for other diseases, such as autoimmune disorders. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine and to improve patient selection for treatment.

Métodos De Síntesis

The synthesis of 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine involves the conjugation of trastuzumab, a monoclonal antibody that targets HER2-positive breast cancer cells, with emtansine, a chemotherapy drug that inhibits microtubule formation. The conjugation is achieved through a linker molecule that attaches to the antibody and the chemotherapy drug. The linker used in 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine is a sulfonyl group that binds to the morpholine ring of the chemotherapy drug.

Aplicaciones Científicas De Investigación

4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has been extensively studied in clinical trials and has been approved by the FDA for the treatment of HER2-positive metastatic breast cancer. It has shown significant efficacy in improving progression-free survival and overall survival rates in patients with HER2-positive breast cancer. 4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine has also been studied in combination with other drugs for the treatment of other types of cancer, such as gastric cancer and non-small cell lung cancer.

Propiedades

Fórmula molecular |

C16H25NO3S |

|---|---|

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

4-(5-tert-butyl-2,3-dimethylphenyl)sulfonylmorpholine |

InChI |

InChI=1S/C16H25NO3S/c1-12-10-14(16(3,4)5)11-15(13(12)2)21(18,19)17-6-8-20-9-7-17/h10-11H,6-9H2,1-5H3 |

Clave InChI |

RWRRZTHQNWQAEH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2)C |

SMILES canónico |

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281106.png)

amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281107.png)

![N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281108.png)

![Methyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281114.png)

![Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281117.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)

![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carbonitrile](/img/structure/B281124.png)

![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)